A Comprehensive Technical Guide to rac-Desmethyl Citalopram Hydrobromide
A Comprehensive Technical Guide to rac-Desmethyl Citalopram Hydrobromide
An Essential Reference for Drug Metabolism and Pharmaceutical Analysis
This guide provides an in-depth technical overview of rac-Desmethyl Citalopram Hydrobromide (CAS 1188264-72-3), the primary active metabolite of the widely prescribed antidepressant, Citalopram. Intended for researchers, medicinal chemists, and analytical scientists, this document synthesizes critical information on its pharmacology, synthesis, and analytical characterization, offering a foundational resource for its use in research and development.
Introduction and Significance
rac-Desmethyl Citalopram, also known as N-Desmethylcitalopram or Citalopram Related Compound D, is the principal active metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][2] Following administration, Citalopram is metabolized in the liver, primarily through N-demethylation, to form Desmethylcitalopram (DCT).[3][4] Like its parent compound, DCT is pharmacologically active, functioning as an SSRI by inhibiting the reuptake of serotonin at the synaptic cleft.[5] Although it is generally considered less potent than Citalopram, its contribution to the overall therapeutic and pharmacological profile of the parent drug is significant.[6][7]
The racemic mixture, designated as "rac-," contains both the (S) and (R) enantiomers. The (S)-enantiomer, arising from the metabolism of Escitalopram (the active S-enantiomer of Citalopram), is responsible for the majority of the therapeutic effects.[7] Understanding the properties and behavior of rac-Desmethyl Citalopram is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of impurity reference standards for Citalopram and Escitalopram.[2][8]
Physicochemical and Pharmacokinetic Properties
A clear understanding of the compound's properties is fundamental for its application in experimental settings. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrile;hydrobromide | [2] |
| CAS Number | 1188264-72-3 | [9] |
| Molecular Formula | C19H19FN2O · HBr | [1][9] |
| Molecular Weight | 391.28 g/mol | [9][10] |
| Appearance | Crystalline solid | [8] |
| Melting Point | >170°C (decomposition) | [11] |
| Solubility | Soluble in DMSO (20 mg/ml), DMF (10 mg/ml), PBS (pH 7.2, 10 mg/ml), and Ethanol (5 mg/ml) | [8] |
| UV λmax | 204, 239 nm | [8] |
| Parent Drug | Citalopram | [2] |
| Metabolic Pathway | N-demethylation of Citalopram, primarily via CYP2C19, CYP3A4, and CYP2D6 enzymes.[7][12] |
Metabolic Pathway and Pharmacological Action
The biotransformation of Citalopram to Desmethylcitalopram is a critical step in its metabolism, mediated by a consortium of cytochrome P450 enzymes. This metabolic cascade is essential for understanding the drug's efficacy and potential for drug-drug interactions.
Causality in Metabolism: The formation of DCT from Citalopram is primarily catalyzed by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[12] The genetic polymorphism of these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in plasma concentrations of both Citalopram and DCT, impacting therapeutic outcomes and side-effect profiles.[7][13] DCT is further metabolized to didesmethylcitalopram (DDCT), a metabolite with less significant pharmacological activity, primarily by CYP2D6.[4][13]
Pharmacological Rationale: Both Citalopram and Desmethylcitalopram exert their antidepressant effects by selectively inhibiting the serotonin transporter (SERT).[5][6] This inhibition blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[14] The S-enantiomer of DCT is substantially more potent in this regard than the R-enantiomer.[7]
Synthesis and Preparation
For research and analytical purposes, high-purity rac-Desmethyl Citalopram Hydrobromide is essential. While it can be isolated from metabolic studies, chemical synthesis provides a more controlled and scalable source. A common and efficient laboratory-scale synthesis involves the N-demethylation of the parent compound, Citalopram.[3]
Experimental Protocol: N-Demethylation of Citalopram
This protocol is based on the von Braun reaction variant using 1-chloroethyl chloroformate (ACE-Cl), which is known for its high yield and cleaner reaction profile compared to older methods like using cyanogen bromide.[3][15]
Step 1: Carbamate Formation
-
Dissolve Citalopram (1 equivalent) in a suitable aprotic solvent, such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl, ~1.2 equivalents) dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Citalopram is consumed.
-
Once complete, cool the mixture and remove the solvent under reduced pressure to yield the crude carbamate intermediate.
Rationale: ACE-Cl reacts with the tertiary amine of Citalopram to form a stable carbamate intermediate. The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
Step 2: Hydrolysis to the Secondary Amine
-
Dissolve the crude carbamate intermediate from Step 1 in methanol.
-
Heat the solution to reflux for 1-2 hours. This step cleaves the carbamate to yield the secondary amine (Desmethylcitalopram) and byproducts (methyl chloride and carbon dioxide).[15]
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, remove the methanol under reduced pressure.
Rationale: Methanolysis is a clean and effective method for cleaving the ACE-carbamate. It is generally preferred over methods requiring harsh reagents like zinc dust, which can complicate purification.[3]
Step 3: Purification and Salt Formation
-
Dissolve the crude residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting free base of Desmethylcitalopram using column chromatography on silica gel.
-
To form the hydrobromide salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or ether) and treat with a solution of hydrobromic acid (HBr) until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane or ether), and dry under vacuum to yield pure rac-Desmethyl Citalopram Hydrobromide.
Rationale: Standard acid-base workup and chromatography ensure the removal of byproducts and unreacted starting materials. Conversion to the hydrobromide salt enhances the compound's stability and provides a crystalline solid that is easier to handle and weigh accurately for analytical standards.[9]
Analytical Characterization
Accurate quantification and identification of Desmethylcitalopram in biological matrices and pharmaceutical preparations are critical for therapeutic drug monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[16][17]
Workflow: HPLC Analysis of Desmethylcitalopram in Plasma
Example HPLC Method Parameters
-
System: High-Performance Liquid Chromatography (HPLC)
-
Extraction: Solid-Phase Extraction (SPE) using C18 cartridges is highly effective for isolating the analyte from complex matrices like plasma, with reported recoveries exceeding 90%.[18][19]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.5) in a 29:71 (v/v) ratio, is often used.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 239 nm is common due to the compound's chromophore.[8][13] For higher sensitivity, fluorescence detection can be employed.[18]
-
Internal Standard: A structurally similar compound, such as protriptyline, is often used to ensure accuracy and precision.[20]
-
Calibration: Calibration curves are typically linear over a clinically relevant concentration range, for example, 5-75 ng/mL for Desmethylcitalopram.[16][20]
Self-Validation and Trustworthiness: The inclusion of an internal standard and the validation of the method for linearity, precision, accuracy, and recovery are essential steps.[16][18] This ensures the reliability of the quantitative data, which is paramount in both clinical and research settings.
Conclusion
rac-Desmethyl Citalopram Hydrobromide is more than a simple metabolite; it is an active pharmacological agent and a critical analytical standard. A thorough understanding of its formation via cytochrome P450 enzymes, its mechanism of action as an SSRI, and the robust methods for its synthesis and quantification is indispensable for professionals in drug development and clinical analysis. This guide provides a consolidated technical foundation to support these endeavors, emphasizing the causal relationships behind experimental protocols and the importance of validated, trustworthy methods.
References
-
Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. National Center for Biotechnology Information. [Link]
-
Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. National Center for Biotechnology Information. [Link]
-
Improved Syntheses of N-Desmethylcitalopram and N,N-Didesmethylcitalopram. Taylor & Francis Online. [Link]
-
Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Desmethylcitalopram – Knowledge and References. Taylor & Francis. [Link]
-
Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal. [Link]
-
Desmethylcitalopram. Wikipedia. [Link]
-
Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. PubMed. [Link]
-
High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed. [Link]
-
Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. ResearchGate. [Link]
-
Escitalopram. Wikipedia. [Link]
-
Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. National Institutes of Health. [Link]
-
Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed. [Link]
-
N-Desmethylcitalopram-D3 HCl. Cerilliant. [Link]
-
Desmethylcitalopram. PubChem, National Center for Biotechnology Information. [Link]
-
Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. ResearchGate. [Link]
-
N-Desmethylcitalopram HCl. Cerilliant. [Link]
-
CAS 1188264-72-3 Citalopram Related Compound D Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]
-
N-Desmethyl Citalopram (HBr Salt) | CAS 1188264-72-3. Veeprho. [Link]
-
CAS No : 1188264-72-3 | Product Name : Citalopram Hydrobromide - Impurity D (Hydrobromide Salt). Pharmaffiliates. [Link]
Sources
- 1. CAS 1188264-72-3 Citalopram Related Compound D Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. veeprho.com [veeprho.com]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 6. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. caymanchem.com [caymanchem.com]
- 9. rac Desmethyl Citalopram Hydrobromide | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. rac DesMethyl CitalopraM HydrobroMide | 1188264-72-3 [chemicalbook.com]
- 12. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Escitalopram - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
